4,4'-Dimethyldiphenyldisulfone

説明

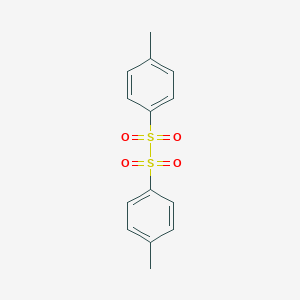

4,4'-Dimethyldiphenyldisulfone: is an organic compound with the molecular formula C14H14O2S. It is a di-p-substituted diaryl sulfone, meaning it has two p-tolyl groups attached to a sulfone group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-Dimethyldiphenyldisulfone typically involves the sulfonylation of toluene with p-toluenesulfonic acid (TsOH) in the presence of a catalyst such as polystyrene-supported aluminium triflate (Ps-Al(OTf)3). The reaction conditions include maintaining a specific temperature and using solvents like dichloromethane .

Industrial Production Methods: In industrial settings, this compound can be produced by reacting p-toluenesulfonyl chloride with anhydrous sodium sulfite and sodium bicarbonate. This method is advantageous as it avoids the use of highly toxic compounds and ensures a high yield and purity of the final product .

化学反応の分析

Types of Reactions: 4,4'-Dimethyldiphenyldisulfone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into thiols or sulfides.

Substitution: It can participate in substitution reactions, where the sulfone group is replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents .

Major Products: The major products formed from these reactions include arenesulfonic acids, thiolsulfonates, and diaryl sulfones .

科学的研究の応用

Chemistry: In chemistry, 4,4'-Dimethyldiphenyldisulfone is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the preparation of isomeric p-tolylpyridines through photochemical decomposition .

Biology and Medicine: In biological and medical research, this compound has been studied for its potential use in drug development and as a biochemical tool for modifying biomolecules .

Industry: Industrially, this compound is employed as a load-carrying additive in lubricants due to its anti-wear and extreme load-bearing qualities. It is also used in the production of energy storage devices and as a stabilizer in various chemical processes .

作用機序

The mechanism of action of 4,4'-Dimethyldiphenyldisulfone involves the formation of covalent bonds with nucleophilic functional groups. This leads to the modification of biomolecules or intermediates, allowing for the synthesis of complex compounds. Its unique structure enables it to participate in diverse chemical transformations, making it a versatile building block in chemical synthesis .

類似化合物との比較

Diphenyl sulfone: Similar in structure but with phenyl groups instead of p-tolyl groups.

Methyl p-tolyl sulfone: Contains a methyl group in addition to the p-tolyl groups.

Ethynyl p-tolyl sulfone: Features an ethynyl group, making it a strong electrophile.

Uniqueness: 4,4'-Dimethyldiphenyldisulfone is unique due to its specific substitution pattern and the presence of two p-tolyl groups. This gives it distinct chemical properties and reactivity compared to other sulfones, making it particularly valuable in specialized applications .

生物活性

4,4'-Dimethyldiphenyldisulfone, often referred to as DDS (dapsone), is a sulfone compound widely recognized for its therapeutic applications, particularly in the treatment of leprosy and dermatitis herpetiformis. This article delves into the biological activities of this compound, including its antimicrobial properties, antioxidant effects, and potential roles in muscle health and longevity.

Chemical Structure and Properties

This compound has the following chemical structure:

This compound features two aromatic rings connected by a sulfone group, which contributes to its biological activity.

Antimicrobial Activity

DDS exhibits significant antimicrobial properties, making it effective against various bacterial infections. Its mechanism of action involves inhibiting folate synthesis in bacteria, which is crucial for their growth and replication.

Case Studies

- Leprosy Treatment : DDS has been the cornerstone of leprosy treatment since the 1960s. Studies indicate that patients receiving DDS show a marked reduction in bacterial load and improved clinical outcomes compared to untreated individuals .

- Dermatitis Herpetiformis : Research suggests that DDS effectively alleviates symptoms in patients with dermatitis herpetiformis by reducing inflammation and promoting skin healing .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of DDS. It has been shown to reduce levels of reactive oxygen species (ROS) in various biological systems.

Experimental Findings

- In vitro Studies : DDS demonstrated a significant ability to scavenge free radicals in laboratory settings, outperforming several standard antioxidants like ascorbic acid in certain assays .

- Mechanistic Insights : The antioxidant effect is believed to stem from its ability to inhibit muscle pyruvate kinase activity, thereby reducing oxidative stress in muscle tissues .

Effects on Muscle Health

Research indicates that DDS may possess anti-sarcopenic properties, particularly beneficial for aging populations.

Study Overview

A study involving elderly leprosy survivors revealed that those treated with DDS had better muscle strength and mobility compared to controls. The findings suggest that DDS may help prevent sarcopenia by mitigating oxidative damage in muscle tissues .

| Parameter | DDS Group (n=32) | Control Group (n=9) | P-value |

|---|---|---|---|

| Balance | 2.8 ± 1.2 | 2.0 ± 1.8 | 0.216 |

| Walking speed | 3.3 ± 0.9 | 2.9 ± 0.8 | 0.218 |

| Chair stand | 3.2 ± 1.2 | 2.7 ± 1.3 | 0.308 |

| Total score | 9.3 ± 2.6 | 7.6 ± 3.2 | 0.155 |

特性

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfonylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4S2/c1-11-3-7-13(8-4-11)19(15,16)20(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXDDVUXCGCYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908788 | |

| Record name | 1,2-Bis(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10409-07-1 | |

| Record name | Bis(4-methylphenyl) disulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10409-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolyl disulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。